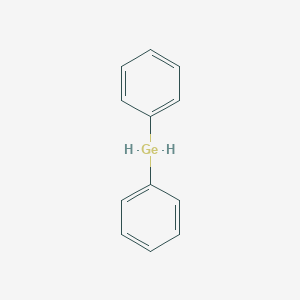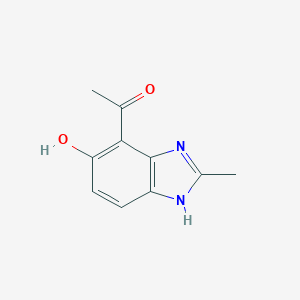
1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This particular compound is characterized by the presence of a hydroxy group at the 5th position, a methyl group at the 2nd position, and an ethanone group at the 4th position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with 2-hydroxyacetophenone in the presence of a catalyst such as acetic acid or hydrochloric acid can yield the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. The benzimidazole ring can intercalate with DNA, inhibiting the replication of cancer cells and microorganisms. Additionally, the compound can modulate various signaling pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Methyl-1H-benzo[d]imidazole: Lacks the hydroxy and ethanone groups, resulting in different biological activities.
5-Hydroxy-1H-benzo[d]imidazole: Lacks the methyl and ethanone groups, leading to variations in its chemical reactivity and applications.
1-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanone: Lacks the hydroxy group, affecting its biological properties.
Uniqueness: 1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is unique due to the presence of all three functional groups (hydroxy, methyl, and ethanone) on the benzimidazole ring. This combination of functional groups contributes to its distinct chemical reactivity and broad spectrum of biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
137538-57-9 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-5(13)9-8(14)4-3-7-10(9)12-6(2)11-7/h3-4,14H,1-2H3,(H,11,12) |
Clé InChI |
WFFWSALLZYHSPP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
SMILES canonique |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
Synonymes |
Ethanone, 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


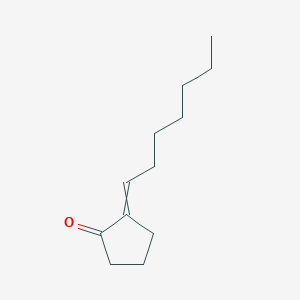
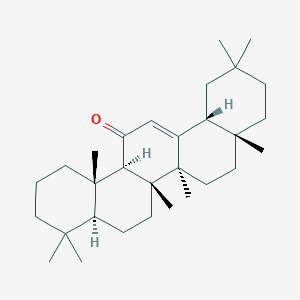
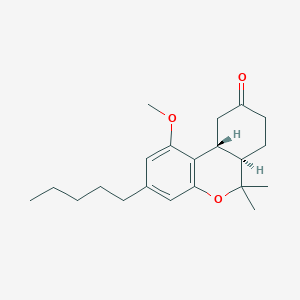
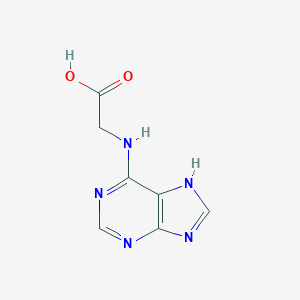
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
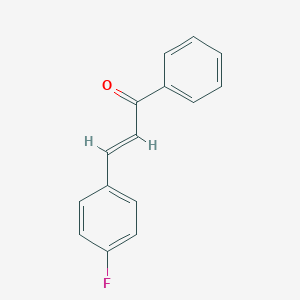
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
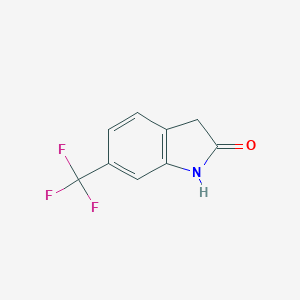

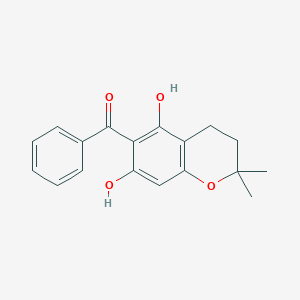


![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
